2-Phenyl-5-(phenylthio)furan
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Overview
Description
2-Phenyl-5-(phenylthio)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with phenyl and phenylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(phenylthio)furan typically involves the reaction of phenylthiol with a suitable furan derivative under specific conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-5-nitrofuran with phenylboronic acid in the presence of a palladium catalyst and a base . This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(phenylthio)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-Phenyl-5-(phenylthio)furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(phenylthio)furan involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylfuran: Lacks the phenylthio group, resulting in different chemical properties and reactivity.
5-Phenyl-2-furylmethanol: Contains a hydroxymethyl group instead of a phenylthio group, leading to different biological activities.
2,5-Diphenylfuran:
Uniqueness
2-Phenyl-5-(phenylthio)furan is unique due to the presence of both phenyl and phenylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel organic molecules and the development of new materials with specific properties .
Properties
CAS No. |
90714-24-2 |
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Molecular Formula |
C16H12OS |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-phenyl-5-phenylsulfanylfuran |
InChI |
InChI=1S/C16H12OS/c1-3-7-13(8-4-1)15-11-12-16(17-15)18-14-9-5-2-6-10-14/h1-12H |
InChI Key |
NXHARTWBZZCXQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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